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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bioinformatics tools for the

analysis of Sorting Nexin 7 (SNX7) gene expression data. Detailed protocols for data

acquisition, processing, and interpretation are provided to facilitate research into the role of

SNX7 in various biological processes and its potential as a therapeutic target.

Introduction to SNX7
Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by

the presence of a Phox (PX) domain that binds to phosphoinositides, playing a role in

intracellular trafficking.[1] SNX7 is involved in the regulation of endocytosis and various stages

of intracellular trafficking.[2] It has been implicated in several diseases, including cancer and

Alzheimer's disease.[3][4] Notably, SNX7 expression is significantly upregulated in

hepatocellular carcinoma (HCC) and is associated with the progression of the disease.[3][5]

Databases for SNX7 Gene Expression Data
Several publicly available databases are invaluable resources for SNX7 gene expression

analysis. These databases host a wealth of transcriptomic data from various tissues and

disease states.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b5420502?utm_src=pdf-interest
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.reneshbedre.com/blog/deseq2.html
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://sbc.shef.ac.uk/geo_tutorial/tutorial.nb.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519071/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=SNX7
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519071/
https://lashlock.github.io/compbio/R_presentation.html
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Database Description Data Type
Relevant Datasets
for SNX7

The Cancer Genome

Atlas (TCGA)

A comprehensive

cancer genomics

dataset with molecular

and clinical data for

over 30 cancer types.

[6][7]

RNA-seq, DNA

methylation, copy

number variation,

clinical data.[6]

Pan-cancer analysis

of SNX7 expression.

[8]

Genotype-Tissue

Expression (GTEx)

A resource for

studying the

relationship between

genetic variation and

gene expression

across a wide variety

of human tissues.[9]

[10]

RNA-seq, eQTL data.

[10]

SNX7 expression in

normal human

tissues.[11]

Gene Expression

Omnibus (GEO)

A public functional

genomics data

repository of high-

throughput gene

expression data.[12]

Microarray, RNA-seq.

GSE144269,

GSE45267,

GSE112790,

GSE14520,

GSE121248,

GSE10143,

GSE36376,

GSE76427,

GSE39791 (related to

HCC).[3]

International Cancer

Genome Consortium

(ICGC)

A voluntary scientific

organization that

provides a forum for

collaboration among

the world's leading

cancer and genomic

researchers.

Genomic,

transcriptomic, and

clinical data.

LIRI-JP cohort (for

HCC).[5]
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The Human Protein

Atlas

A Swedish-based

program to map all the

human proteins in

cells, tissues, and

organs.[11]

Immunohistochemistry

, RNA-seq.

SNX7 protein and

RNA expression in

various tissues and

cancers.[8][11]

UniProt

A comprehensive

resource for protein

sequence and

annotation data.[2]

Protein sequence,

function, and

interaction data.

SNX7 protein

information and

interacting partners.[2]

Bioinformatics Tools for SNX7 Gene Expression
Analysis
A variety of bioinformatics tools are available for the analysis of SNX7 gene expression data.

The choice of tool will depend on the specific research question and the type of data being

analyzed.
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Tool/Package
Programming
Language

Primary Function Key Features

DESeq2 R

Differential gene

expression analysis of

RNA-seq data.[1][13]

Utilizes a negative

binomial distribution

model, robust

normalization, and

shrinkage estimation

of dispersion.[13][14]

edgeR R

Differential gene

expression analysis of

RNA-seq and other

count-based data.[8]

Employs empirical

Bayes methods to

moderate the degree

of overdispersion

across genes.[8]

GEOquery R

Download and parse

data from the Gene

Expression Omnibus

(GEO).[2][15]

Simplifies the process

of accessing GEO

datasets within the R

environment.[15]

TCGAbiolinks R

Query, download, and

prepare TCGA data

for analysis.[9]

Facilitates the

integration of clinical

and genomic data

from TCGA.

STRING Web-based

Analysis of protein-

protein interaction

networks.[16][17]

Integrates known and

predicted interactions

from various sources.

[18][19]

GSEA Java/R

Gene Set Enrichment

Analysis to interpret

gene expression data

at the level of gene

sets.

Identifies pathways

and biological

processes associated

with a given

phenotype.

Quantitative Data Summary: SNX7 Expression
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The following tables summarize the expression of SNX7 across various cancer types and

normal tissues, based on data from TCGA and GTEx.

Table 1: SNX7 mRNA Expression in Selected Cancer
Types (TCGA)

Cancer Type Abbreviation
Expression Level
in Cancer vs.
Normal

Prognostic
Significance (High
Expression)

Liver hepatocellular

carcinoma
LIHC Upregulated[3][5] Unfavorable[3]

Lung adenocarcinoma LUAD Upregulated Unfavorable

Colon

adenocarcinoma
COAD

No significant

difference
Not significant

Breast invasive

carcinoma
BRCA

No significant

difference
Not significant

Prostate

adenocarcinoma
PRAD Upregulated Unfavorable

Data sourced from The Human Protein Atlas and a comprehensive analysis of SNX7 in HCC.

[3][8]

Table 2: SNX7 mRNA Expression in Normal Human
Tissues (GTEx)

Tissue Expression Level (TPM)

Liver High

Lung Moderate

Colon Moderate

Breast Low

Prostate Moderate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519071/
https://lashlock.github.io/compbio/R_presentation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519071/
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10519071/
https://www.proteinatlas.org/ENSG00000162627-SNX7/cancer
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TPM: Transcripts Per Million. Data interpretation based on information from The Human Protein

Atlas and the GTEx portal.[10][11]

Experimental Protocols
Protocol 1: Differential Gene Expression Analysis of
RNA-seq Data using DESeq2
This protocol outlines the steps for performing a differential gene expression analysis of RNA-

seq data to identify genes that are differentially expressed between two conditions (e.g., tumor

vs. normal), with a focus on SNX7.

Objective: To identify differentially expressed genes, including SNX7, from RNA-seq count

data.

Materials:

Raw read counts matrix (genes in rows, samples in columns).

Metadata file describing the experimental conditions for each sample.

R environment with the DESeq2 package installed.

Procedure:

Data Preparation:

Load the raw read counts matrix and the metadata file into your R session.

Ensure that the column names in the count matrix match the row names in the metadata.

Create a DESeqDataSet Object:

Use the DESeqDataSetFromMatrix() function to create a DESeqDataSet object, specifying

the count matrix, metadata, and the design formula (e.g., ~ condition).[1]

Prefiltering:
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Remove genes with very low counts across all samples to improve the power of the

analysis. A common approach is to keep genes that have at least 10 reads in total across

all samples.[1]

Run the DESeq2 Analysis:

Run the DESeq() function on the DESeqDataSet object. This function performs

normalization, dispersion estimation, and model fitting.[20]

Extract Results:

Use the results() function to extract the results table, which will contain the log2 fold

change, p-value, and adjusted p-value for each gene.

To specifically examine SNX7, you can subset the results table for the "SNX7" gene.

Visualization:

Generate a volcano plot to visualize the differentially expressed genes.

Create an MA plot to visualize the relationship between the average expression and the

fold change.

Protocol 2: Analysis of SNX7 Expression from a GEO
Dataset
This protocol describes how to download and analyze a specific GEO dataset to investigate

SNX7 expression.

Objective: To analyze the expression of SNX7 in a publicly available dataset from GEO.

Materials:

GEO accession number for the dataset of interest (e.g., GSE144269).

R environment with the GEOquery and limma packages installed.

Procedure:
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Download GEO Data:

Use the getGEO() function from the GEOquery package to download the series matrix file

for the specified GEO accession number.[2][15]

Extract Expression and Phenotype Data:

Use the exprs() and pData() functions to extract the expression matrix and the phenotype

data from the downloaded GEO object.

Data Preprocessing:

Check if the data is log2 transformed. If not, apply a log2 transformation.

Normalize the data if necessary (e.g., using quantile normalization).

Define Comparison Groups:

Based on the phenotype data, create a design matrix that specifies the groups to be

compared (e.g., HCC vs. normal).

Differential Expression Analysis:

Use the lmFit() and eBayes() functions from the limma package to perform the differential

expression analysis.

Extract SNX7 Expression:

Identify the probe(s) corresponding to the SNX7 gene in the expression data.

Extract the expression values for SNX7 across the different sample groups.

Visualization:

Create a boxplot to visualize the expression of SNX7 in the different groups.

Visualizations
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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